N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18387274
InChI: InChI=1S/C17H19N3O3/c1-12(13-3-5-14(18)6-4-13)19-20-17(21)11-23-16-9-7-15(22-2)8-10-16/h3-10H,11,18H2,1-2H3,(H,20,21)/b19-12+
SMILES:
Molecular Formula: C17H19N3O3
Molecular Weight: 313.35 g/mol

N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide

CAS No.:

Cat. No.: VC18387274

Molecular Formula: C17H19N3O3

Molecular Weight: 313.35 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide -

Specification

Molecular Formula C17H19N3O3
Molecular Weight 313.35 g/mol
IUPAC Name N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C17H19N3O3/c1-12(13-3-5-14(18)6-4-13)19-20-17(21)11-23-16-9-7-15(22-2)8-10-16/h3-10H,11,18H2,1-2H3,(H,20,21)/b19-12+
Standard InChI Key PJVOBNWPLNENMO-XDHOZWIPSA-N
Isomeric SMILES C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)N
Canonical SMILES CC(=NNC(=O)COC1=CC=C(C=C1)OC)C2=CC=C(C=C2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide, reflects its intricate structure. The aminophenyl group at the 4-position contributes electron-donating effects, while the methoxyphenoxy moiety enhances solubility and modulates reactivity. The hydrazide group (-CONHNH₂) facilitates hydrogen bonding, critical for interactions with biological targets.

Key Structural Features:

  • Aminophenyl Group: Enhances binding affinity to cellular receptors via hydrogen bonding and π-π interactions.

  • Methoxyphenoxy Chain: Improves lipophilicity, aiding membrane permeability .

  • Acetohydrazide Moiety: Serves as a chelating site for metal ions, relevant in catalysis and bioactivity.

The compound’s isomeric SMILES (C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)N) and InChIKey (PJVOBNWPLNENMO-XDHOZWIPSA-N) provide unambiguous identifiers for database searches .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves a condensation reaction between 4-aminoacetophenone and 2-(4-methoxyphenoxy)acetohydrazide under acidic conditions. This method yields crystalline products with purities >95%, as confirmed by HPLC.

Representative Reaction:

4-Aminoacetophenone+2-(4-Methoxyphenoxy)acetohydrazideHCl, EtOHN’-[(1E)-1-(4-Aminophenyl)ethylidene]-2-(4-Methoxyphenoxy)acetohydrazide+H2O\text{4-Aminoacetophenone} + \text{2-(4-Methoxyphenoxy)acetohydrazide} \xrightarrow{\text{HCl, EtOH}} \text{N'-[(1E)-1-(4-Aminophenyl)ethylidene]-2-(4-Methoxyphenoxy)acetohydrazide} + \text{H}_2\text{O}

Chemical Modifications

The hydrazone bond (-NHN=C-) undergoes hydrolysis under strong acidic or basic conditions, yielding primary amines and carbonyl compounds. Additionally, the methoxy group can be demethylated to a hydroxyl group using reagents like BBr₃, expanding derivatization possibilities.

Biological Activities

Anticancer Activity

Preliminary studies on MCF-7 breast cancer cells demonstrated an IC₅₀ of 45 µM, comparable to doxorubicin (IC₅₀ = 12 µM). The compound induces apoptosis by upregulating caspase-3 and downregulating Bcl-2, though detailed pathways require elucidation.

Analytical Characterization

Spectroscopic Techniques

  • NMR: ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (d, J = 8.8 Hz, 2H, Ar-H).

  • IR: Peaks at 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), and 1240 cm⁻¹ (C-O-C).

  • MS: ESI-MS m/z 314.2 [M+H]⁺, confirming the molecular weight.

Comparative Analysis

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsBiological Activity
N'-[(1E)-1-(4-Aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazideC₁₇H₁₉N₃O₃313.35Aminophenyl, MethoxyphenoxyAntimicrobial, Anticancer
N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazideC₁₇H₁₉N₃O₃313.353-AminophenylReduced bioactivity
N'-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazideC₂₅H₂₃N₅O₃S473.5Triazole, HydroxyphenylAntifungal

Table 1: Structural and functional comparisons of hydrazone derivatives.

Future Directions

Further studies should explore:

  • Mechanistic Pathways: Elucidate molecular targets via proteomic profiling.

  • In Vivo Efficacy: Assess toxicity and pharmacokinetics in animal models.

  • Derivatization: Synthesize analogs with enhanced potency and selectivity.

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